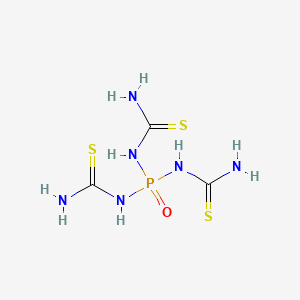
Bis(carbamothioylamino)phosphorylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(carbamothioylamino)phosphorylthiourea is a chemical compound with the molecular formula C₃H₉N₆OPS₃ It is known for its unique structure, which includes both thiourea and phosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(carbamothioylamino)phosphorylthiourea typically involves the reaction of thiourea derivatives with phosphorylating agents. One common method includes the reaction of thiourea with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Bis(carbamothioylamino)phosphorylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated compounds, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives .
Scientific Research Applications
Bis(carbamothioylamino)phosphorylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Mechanism of Action
The mechanism of action of bis(carbamothioylamino)phosphorylthiourea involves its interaction with various molecular targets. The compound can form strong hydrogen bonds and coordinate with metal ions, which makes it effective in catalysis and as a ligand in coordination chemistry. In biological systems, it can interact with cellular components, facilitating the delivery of genetic material or therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
N-[1,3-bis(carbamothioylamino)propan-2-yl]-2-(dialkycarbamoylmethoxy)acetamide: This compound is used in gene transfection protocols and has similar properties to bis(carbamothioylamino)phosphorylthiourea.
1,1′-(ethane-1,2-diyl)bis(3-phenylthiourea): Known for its applications in organic synthesis and catalysis.
Uniqueness
This compound stands out due to its unique combination of thiourea and phosphoryl groups, which confer distinct chemical reactivity and biological activity. Its ability to form strong hydrogen bonds and coordinate with metal ions makes it particularly valuable in various applications .
Properties
CAS No. |
40725-67-5 |
|---|---|
Molecular Formula |
C3H9N6OPS3 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
bis(carbamothioylamino)phosphorylthiourea |
InChI |
InChI=1S/C3H9N6OPS3/c4-1(12)7-11(10,8-2(5)13)9-3(6)14/h(H9,4,5,6,7,8,9,10,12,13,14) |
InChI Key |
WVTCRTYEKUUHQS-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(N)NP(=O)(NC(=S)N)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
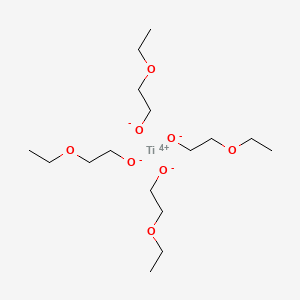
![Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)
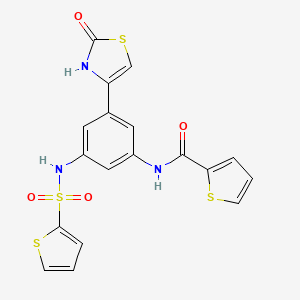

![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)
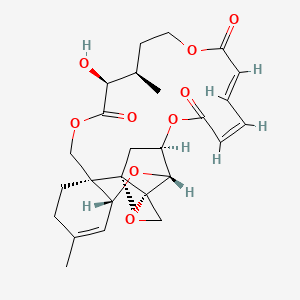
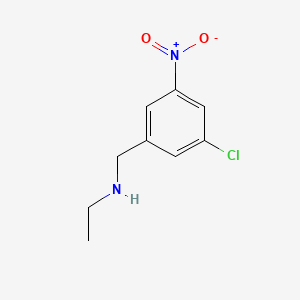
![(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12642864.png)

![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy-](/img/structure/B12642877.png)



